Tartrato de hidrazina

Descripción general

Descripción

Synthesis Analysis

Electrochemical methods have been developed to synthesize tetrasubstituted hydrazines through dehydrogenative dimerization of secondary amines, providing an efficient and sustainable access to these compounds without the need for transition metal catalysts or oxidizing agents (Enqi Feng, Z. Hou, & Hai Xu, 2019). Additionally, novel composites for the electrochemical detection of hydrazine in water samples have been synthesized, highlighting the versatility of hydrazine-based compounds in analytical applications (R. Madhu, B. Dinesh, Shen-ming Chen, R. Saraswathi, & Veerappan Mani, 2015).

Molecular Structure Analysis

The molecular structure of hydrazine derivatives can be manipulated through various synthesis methods, including electrochemical processes and composite material formation. These processes enable the creation of hydrazine compounds with specific molecular structures tailored for particular applications, such as sensitive detection mechanisms in environmental monitoring.

Chemical Reactions and Properties

Hydrazine compounds participate in a variety of chemical reactions, facilitating the formation of complex molecular structures. For example, citrate-hydrazine interactions have been utilized in the synthesis of anisotropic silver nanocrystals, demonstrating the potential of hydrazine derivatives in nanotechnology and materials science (Satarupa Pattanayak, Abhishek Swarnkar, A. Priyam, & G. Bhalerao, 2014).

Aplicaciones Científicas De Investigación

Síntesis de Moléculas Bioactivas

El tartrato de hidrazina sirve como precursor para sintetizar varias hidrazidas y compuestos heterocíclicos relacionados. Estas moléculas exhiben actividades biológicas significativas, que son cruciales en el desarrollo de nuevos productos farmacéuticos. Los procesos de síntesis aprovechan las características intrínsecas del this compound para crear compuestos con propiedades antivirales, antioxidantes, antimicrobianas y antimaláricas .

Agentes Antimicrobianos

Los derivados de hidrazida-hidrazona del this compound se han estudiado ampliamente por sus propiedades antimicrobianas. Estos compuestos muestran un amplio espectro de actividad contra bacterias, hongos y protozoos, lo que los convierte en candidatos potenciales para desarrollar nuevos fármacos antimicrobianos .

Aplicaciones Anticancerígenas

Los derivados del this compound se están investigando por sus propiedades anticancerígenas. Su capacidad para interferir con la proliferación de células cancerosas e inducir la apoptosis los hace valiosos en la búsqueda de nuevas terapias contra el cáncer .

Propiedades Antiinflamatorias

La investigación ha demostrado que el this compound se puede utilizar para sintetizar compuestos con efectos antiinflamatorios. Estos compuestos pueden utilizarse potencialmente para tratar enfermedades inflamatorias crónicas .

Inhibición de la Agregación Plaquetaria

Los compuestos derivados del this compound se han identificado como inhibidores de la agregación plaquetaria. Esta aplicación es particularmente relevante para prevenir la trombosis y controlar las enfermedades cardiovasculares .

Agentes Quelantes

El this compound se utiliza para producir agentes quelantes que tienen una variedad de aplicaciones, incluido el tratamiento de la intoxicación por metales y la eliminación de metales pesados de las corrientes de residuos .

Safety and Hazards

Propiedades

IUPAC Name |

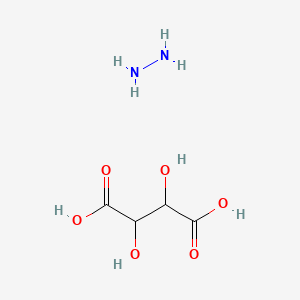

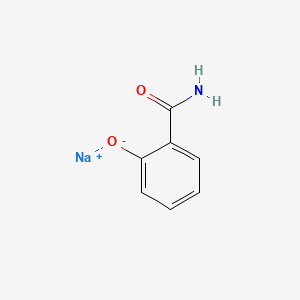

2,3-dihydroxybutanedioic acid;hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O6.H4N2/c5-1(3(7)8)2(6)4(9)10;1-2/h1-2,5-6H,(H,7,8)(H,9,10);1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHPDWAAGDJPBLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)O)(C(=O)O)O.NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

634-62-8 | |

| Record name | Hydrazine, (2R,3R)-2,3-dihydroxybutanedioate (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hydrazine tartrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.193 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the role of hydrazine tartrate in the synthesis of ferrocenyl-hydrazone coordination polymers?

A: Hydrazine tartrate acts as a bridging ligand in the synthesis of ferrocenyl-hydrazone coordination polymers []. The reaction starts with 1,1′-diacetylferrocene reacting with hydrazine tartrate to form a ferrocenyl-hydrazone compound. This compound then coordinates with metal ions (Cu, Co, Ni, Mn, Cd) from their respective acetate salts, resulting in the formation of the coordination polymers, denoted as Fc-JS-M. The tartrate moiety likely plays a role in dictating the structural arrangement and properties of the resulting polymers.

Q2: What are the potential applications of these ferrocenyl-hydrazone coordination polymers?

A: The synthesized Fc-JS-M polymers exhibit promising dielectric properties, specifically high dielectric constants (ε′) and low dielectric losses (ε″) in the 0.2-2.0 GHz frequency range []. These characteristics make them suitable for use as materials in mobile communication antennas. Research suggests that these polymers can be integrated into microstrip antennas, leading to improved compactness, directional patterns, and gain. This highlights their potential in developing smaller, multifunctional, and higher-gain antennas for various communication technologies.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(5R,6S)-7,9-dibromo-N-[2-[3,5-dibromo-4-[3-[[(5S,6R)-7,9-dibromo-6-hydroxy-8-methoxy-1-oxa-2-azaspiro[4.5]deca-2,7,9-triene-3-carbonyl]amino]-2-oxopropoxy]phenyl]-2-hydroxyethyl]-6-hydroxy-8-methoxy-1-oxa-2-azaspiro[4.5]deca-2,7,9-triene-3-carboxamide](/img/structure/B1260166.png)

![3-[1-[Oxo-(1-phenylcyclopropyl)methyl]-4-piperidinyl]-5-phenyl-1,3,4-oxadiazol-2-one](/img/structure/B1260168.png)

![(6R,7S)-7-[[2-[2-(aminomethyl)phenyl]-1-oxoethyl]amino]-3-[[[1-(carboxymethyl)-5-tetrazolyl]thio]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1260169.png)

![(1R,5S,7S,9S,11R,13R)-7-Methoxy-9-methyl-3-oxo-5-propyl-4,15-dioxabicyclo[9.3.1]pentadec-13-yl (2Z)-5-(2-{(1Z)-3-[(methoxycarbonyl)amino]prop-1-enyl}-1,3-oxazol-4-yl)pent-2-enoate](/img/structure/B1260171.png)

![3-[6-(Carboxymethylene)cyclohexa-2,4-dien-1-ylidene]-2-oxopropanate](/img/structure/B1260179.png)

![4-[(4,5-Diphenyl-2-oxazolyl)thio]-1-(4-nitrophenyl)butane-1,3-diol](/img/structure/B1260181.png)

![(2S,3S)-2-(dimethylamino)-N-[(2S)-1-[(3S,7S,13S,16E)-19-methoxy-8,14-dioxo-2-oxa-6,9,15-triazatetracyclo[16.3.1.03,7.09,13]docosa-1(22),16,18,20-tetraen-6-yl]-4-methyl-1-oxopentan-2-yl]-3-methylpentanamide](/img/structure/B1260187.png)